Iodoacetamide

Descripción general

Descripción

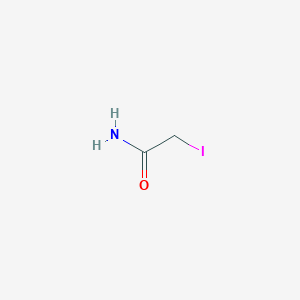

La iodoacetamida es un compuesto orgánico con la fórmula química ICH₂CONH₂ . Es un agente alquilante utilizado principalmente en la investigación bioquímica para el mapeo de péptidos y la caracterización de proteínas. Este compuesto es conocido por su capacidad de unirse covalentemente con el grupo tiol de la cisteína, evitando así la formación de enlaces disulfuro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La iodoacetamida se puede sintetizar mediante la yodación de la acetamida. El proceso implica la reacción de la acetamida con yodo y un agente oxidante adecuado, como el peróxido de hidrógeno, en un medio acuoso. La reacción se lleva a cabo normalmente en condiciones controladas de temperatura para asegurar el rendimiento deseado del producto .

Métodos de Producción Industrial: En entornos industriales, la iodoacetamida se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y estabilidad del compuesto. El producto final se estabiliza normalmente con un pequeño porcentaje de agua para evitar su descomposición .

Tipos de Reacciones:

Alquilación: La iodoacetamida es conocida por sus propiedades alquilantes, particularmente con grupos tiol en residuos de cisteína.

Sustitución: Puede sufrir reacciones de sustitución nucleófila con varios nucleófilos, incluidas aminas, tioéteres e imidazoles.

Reactivos y Condiciones Comunes:

Agentes Reductores: El clorhidrato de tris(2-carboxietil)fosfina (TCEP-HCl) se utiliza comúnmente para reducir los residuos de cisteína antes de la alquilación con iodoacetamida.

Productos Principales:

Aplicaciones Científicas De Investigación

Alkylation of Cysteine Residues

Iodoacetamide is widely recognized for its ability to selectively alkylate cysteine residues in proteins, forming stable thioether bonds. This reaction is crucial for preventing unwanted disulfide bond formation during protein analysis and manipulation .

Key Applications:

- Peptide Mapping: IAA is used in peptide mapping to facilitate the identification and characterization of proteins through mass spectrometry. By blocking cysteine thiols, researchers can accurately analyze protein structure and modifications .

- Post-Translational Modification Studies: this compound allows for the study of post-translational modifications (PTMs) by irreversibly modifying cysteine residues before introducing other modifications such as phosphorylation .

Mass Spectrometry

This compound is frequently employed in mass spectrometry protocols to enhance the detection of low-abundance peptides. The development of imidazolium-based this compound tags has demonstrated improved labeling efficiency and ionization for cysteinyl-peptides, significantly benefiting proteomic analyses .

Radiation Sensitization

This compound has been investigated as a radiation sensitizer in cancer treatment. Studies indicate that it enhances the effectiveness of radiation therapy by increasing tumor cell sensitivity to radiation, potentially improving therapeutic outcomes .

Case Study:

- In vivo studies showed that this compound effectively sensitized ascites tumor cells in mice, suggesting its potential utility in clinical settings for enhancing radiation therapy efficacy against tumors .

Glycolysis Inhibition

This compound has been utilized to study glycolytic pathways in neuronal cells. It irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to decreased lactate production and altered energy metabolism in astrocytes .

Research Findings:

- Exposure to IAA resulted in delayed cell death and significant depletion of glutathione (GSH) levels in brain cells, highlighting its role in metabolic studies related to neurodegenerative diseases .

Enzyme Inhibition

This compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue, thereby providing insights into enzyme mechanisms and functions .

Applications:

- Used extensively in studies involving deubiquitinase enzymes, IAA helps elucidate the roles of cysteine residues in enzymatic activity and regulation .

Water Purification

Recent studies have explored the degradation of this compound in environmental contexts, particularly its potential application in water purification processes through functionalized materials .

Findings:

- Functionalized silica nanoparticles have shown promise in effectively degrading this compound, indicating a dual role for this compound beyond laboratory settings.

Mecanismo De Acción

La iodoacetamida ejerce sus efectos mediante la alquilación de los residuos de cisteína en las proteínas. El compuesto reacciona con el grupo tiol de la cisteína, formando un enlace covalente y evitando la formación de enlaces disulfuro. Esta inhibición irreversible es particularmente útil en el estudio de las peptidasas de cisteína y otras enzimas con cisteína en sus sitios activos . La presencia de una interacción favorable entre la histidina catalítica y el grupo carboxilo cargado negativamente de la iodoacetamida aumenta su reactividad .

Compuestos Similares:

Iodoacetato: Similar a la iodoacetamida, el iodoacetato es un agente alquilante utilizado para el mapeo de péptidos.

Cloroacetamida: Otro agente alquilante utilizado en la caracterización de proteínas, pero es menos reactivo que la iodoacetamida.

Bromoacetamida: Similar en función, pero tiene diferentes perfiles de reactividad y estabilidad.

Singularidad de la Iodoacetamida: La rápida reacción de la iodoacetamida con los residuos de cisteína y su capacidad para evitar la formación de enlaces disulfuro la convierten en una herramienta valiosa en la investigación bioquímica. Su perfil de reactividad único, en comparación con otros agentes alquilantes como el iodoacetato y la cloroacetamida, destaca su importancia en diversas aplicaciones científicas .

Comparación Con Compuestos Similares

Iodoacetate: Similar to iodoacetamide, iodoacetate is an alkylating agent used for peptide mapping.

Chloroacetamide: Another alkylating agent used in protein characterization, but it is less reactive compared to this compound.

Bromoacetamide: Similar in function but has different reactivity and stability profiles.

Uniqueness of this compound: this compound’s rapid reaction with cysteine residues and its ability to prevent disulfide bond formation make it a valuable tool in biochemical research. Its unique reactivity profile, compared to other alkylating agents like iodoacetate and chloroacetamide, highlights its importance in various scientific applications .

Actividad Biológica

Iodoacetamide (IA) is a widely utilized compound in biochemical research, particularly noted for its role as an irreversible inhibitor of enzymes containing cysteine residues. Its biological activity extends across various applications, including peptide sequencing, enzyme inhibition, and as a radiation sensitizer in cancer therapy. This article delves into the diverse biological activities of this compound, supported by case studies and relevant research findings.

This compound is an alkylating agent that specifically targets thiol groups in cysteine residues. Its chemical formula is , with a molecular weight of approximately 184.964 g/mol. The compound reacts with cysteine to form stable thioether adducts, which effectively inhibit enzymatic activity and alter protein function .

Key Mechanisms:

- Enzyme Inhibition: IA irreversibly inhibits various enzymes, including cysteine proteases and protein tyrosine phosphatases .

- Glycolysis Inhibition: this compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting glycolytic pathways and cellular metabolism .

Biological Applications

This compound has been employed in several biological contexts:

1. Enzyme Inhibition

This compound's primary application lies in its ability to inhibit enzymes that rely on cysteine for their activity. This includes:

2. Radiation Sensitization

Research indicates that this compound acts as a radiation sensitizer in both bacterial and mammalian cells. A study involving LAF 1 mice demonstrated that IA enhances the effectiveness of radiation therapy by increasing the survival rate of ascites tumor cells when administered prior to radiation exposure .

Table 1: Radiation Sensitization Effects of this compound

| Treatment Condition | Survival Rate (%) | Notes |

|---|---|---|

| Control | 50 | Baseline survival without IA |

| This compound + Radiation | 75 | Significant increase in survival |

3. Cellular Metabolism Alteration

This compound has been shown to deplete glutathione (GSH) levels in astrocytic cells, leading to reduced lactate production and delayed cell death. This effect underscores its potential impact on cellular redox states and metabolic pathways .

Case Study 1: this compound in Cancer Therapy

A notable study explored the effects of this compound on tumor cells exposed to ionizing radiation. The findings suggested that IA not only sensitizes tumor cells to radiation but also facilitates better therapeutic outcomes when used in combination with conventional treatments .

Case Study 2: Impact on Glycolysis

In another investigation, primary cultures of astroglia were treated with this compound, revealing significant disruptions in glycolytic flux due to GAPDH inhibition. The study highlighted the differential effects of this compound compared to other thiol-reactive agents like iodoacetate .

Propiedades

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020742 | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00506 [mmHg] | |

| Record name | 2-Iodoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-48-9 | |

| Record name | Iodoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iodoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of iodoacetamide in biological systems?

A1: this compound primarily targets cysteine residues in proteins. It reacts with the sulfhydryl (-SH) group of cysteine, forming a stable thioether bond. [, , , , ]

Q2: How does this compound affect protein function?

A2: By covalently modifying cysteine residues, this compound can disrupt protein structure and function. This is because cysteine thiols often play crucial roles in enzyme active sites, protein folding, and protein-protein interactions. [, , , , ]

Q3: Can you provide specific examples of enzymes inactivated by this compound?

A3: this compound has been shown to inactivate various enzymes, including:

- Chloramphenicol acetyltransferase: this compound modifies a specific cysteine residue (S1) near the chloramphenicol-binding site, leading to enzyme inactivation. []

- Fatty acid synthase: Modification of a cysteine-SH condensing site and/or a pantetheine-SH site per dimer by this compound inhibits condensing activity and fatty acid synthesis. []

- Dopa decarboxylase: this compound inactivates pig kidney dopa decarboxylase by modifying a cysteine residue, likely leading to steric hindrance at or near the active site. []

- Photosynthetic enzymes: this compound inhibits photosynthesis at low concentrations by targeting phosphoribulokinase, a thiol-containing enzyme specific to the photosynthetic carbon cycle. []

- Creatine Kinase: this compound inhibits creatine kinase activity, specifically targeting the transition state of the reaction. []

Q4: How does the presence of substrates or cofactors influence this compound's inhibitory effects?

A4: The presence of substrates or cofactors can either protect or enhance this compound's inhibitory effects, depending on the specific enzyme and its mechanism. For example:

- In chloramphenicol acetyltransferase, chloramphenicol protects against this compound inactivation, while acetyl-CoA does not. []

- In fatty acid synthase, acetyl-CoA binding partially protects against this compound modification. []

- In UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), the presence of both substrates (UDP-NAG and PEP) significantly reduces alkylation by this compound, while the presence of only one substrate does not. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.